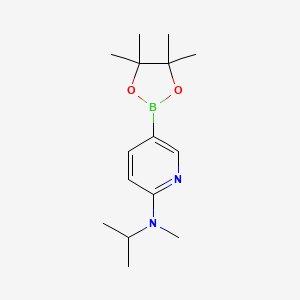

N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

概要

説明

“N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a complex organic compound. It consists of a pyridin-2-amine group, an isopropyl and a methyl group attached to the nitrogen atom, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the 5-position of the pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate pyridin-2-amine with an isopropylmethylamine to form the N-isopropyl-N-methylpyridin-2-amine. This could then be reacted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce the boron-containing group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the boron-containing group. The pyridine ring provides a planar, aromatic system, while the isopropyl and methyl groups would add some steric bulk. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group would likely add significant steric hindrance and could potentially influence the reactivity of the compound .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the boron-containing group. This group could potentially participate in various boron-mediated reactions. Additionally, the pyridin-2-amine portion of the molecule could potentially engage in reactions typical of amines and pyridines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the boron-containing group could potentially influence its physical properties such as melting point and solubility. The pyridine ring could potentially contribute to its UV/Vis absorption properties .

科学的研究の応用

Synthesis and Structural Analysis

One application of compounds related to N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is in the field of synthesis and structural analysis. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures using various spectroscopy techniques and X-ray diffraction. The molecular structures were further validated using density functional theory (DFT), highlighting the compound's utility in conformational and structural studies (Huang et al., 2021).

Bioactivity and Therapeutic Potential

The compound's derivatives have potential applications in bioactivity and therapeutic research. Irving et al. (2003) explored N2B heterocycles derived from similar compounds, which showed significant antifungal activity against Aspergillus species and moderate antibacterial activity against Bacillus cereus. This indicates the compound's relevance in developing new antimicrobial agents (Irving et al., 2003).

Catalytic and Organic Synthesis Applications

Compounds similar to this compound are also used in catalytic processes and organic synthesis. For example, Huang et al. (2010) described the catalytic enantioselective borane reduction of benzyl oximes, leading to the synthesis of chiral pyridyl amines. This illustrates the role of such compounds in facilitating specific chemical reactions and producing enantiomerically pure substances (Huang et al., 2010).

Advanced Material Development

In the field of materials science, derivatives of this compound have been utilized in the development of advanced materials. Welterlich et al. (2012) synthesized polymers containing isoDPP units, showing deeply colored properties and solubility in common organic solvents. These polymers' characteristics make them suitable for applications in optoelectronics and as functional materials (Welterlich et al., 2012).

Analytical Chemistry Applications

Furthermore, the compound finds applications in analytical chemistry. Fu et al. (2016) used a derivative for the efficient detection of hydrogen peroxide vapor, showcasing its potential as a sensitive probe in explosive detection and environmental monitoring (Fu et al., 2016).

作用機序

Mode of Action

It is known that the compound contains a boronic ester moiety, which is often used in organic synthesis for coupling reactions . This suggests that the compound could potentially interact with its targets through covalent bonding, leading to changes in the target’s function or activity.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways. Boronic esters are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling reactions . These reactions are crucial in the synthesis of biologically active compounds, suggesting that this compound could potentially affect biochemical pathways related to these reactions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of boronic esters is known to be influenced by pH . Therefore, the compound’s action could potentially be affected in different physiological environments with varying pH levels.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-methyl-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O2/c1-11(2)18(7)13-9-8-12(10-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTRREIZOVQMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801122827 | |

| Record name | N-Methyl-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1402238-39-4 | |

| Record name | N-Methyl-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

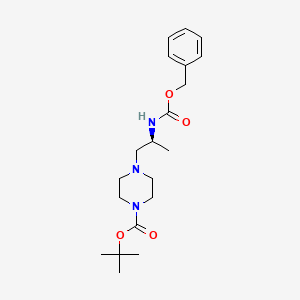

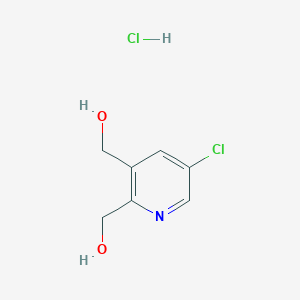

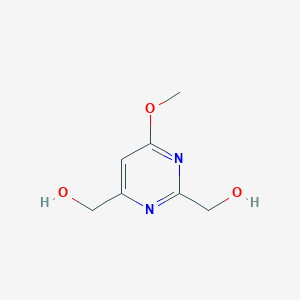

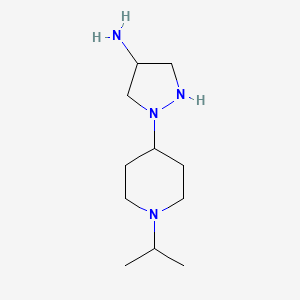

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1402975.png)